Product packaging for Morpholine-3-carboxylic Acid(Cat. No.:CAS No. 77873-76-8)

Morpholine-3-carboxylic Acid

Cat. No.: B106372
CAS No.: 77873-76-8
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The importance of Morpholine-3-carboxylic acid in modern chemistry is multifaceted, stemming from its utility as a versatile building block and its relevance in the development of new chemical entities with potential therapeutic applications.

Role as a Chiral Building Block

This compound exists as a chiral molecule, meaning it is non-superimposable on its mirror image. a2bchem.com The two enantiomers, (R)-Morpholine-3-carboxylic acid and (S)-Morpholine-3-carboxylic acid, serve as crucial chiral building blocks in asymmetric synthesis. a2bchem.comchemimpex.com This allows chemists to introduce specific stereochemistry into a target molecule, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific three-dimensional arrangement. a2bchem.com The use of enantiomerically pure forms of this acid enables the synthesis of complex chiral molecules with high stereochemical control, leading to the development of new pharmaceuticals with potentially enhanced efficacy and reduced side effects. a2bchem.com

Versatility in Organic Synthesis

The unique structure of this compound makes it a highly versatile reagent in organic synthesis. chemimpex.comchemimpex.com The presence of the morpholine (B109124) ring enhances its solubility and reactivity, making it a valuable precursor for a wide array of more complex molecules. chemimpex.com It can be readily functionalized at the nitrogen atom and the carboxylic acid group, allowing for the introduction of diverse molecular fragments. chemimpex.comnih.gov This adaptability has led to its use in the construction of various heterocyclic systems and as a key component in the synthesis of ligands for asymmetric catalysis. a2bchem.comnih.gov Furthermore, solid-phase synthesis techniques have been developed for creating derivatives of this compound, expanding its utility in combinatorial chemistry and the generation of compound libraries. nih.govacs.org

Relevance in Pharmaceutical Development

The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in biologically active compounds. Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. ontosight.aiijprems.com this compound, as a key intermediate, plays a significant role in the synthesis of these and other novel pharmaceutical agents. chemimpex.comchemimpex.com Its incorporation into drug candidates can improve their pharmacokinetic properties, such as solubility and bioavailability, potentially leading to more effective therapeutics. biosynce.com For instance, it has been used in the synthesis of intermediates for drugs targeting neurological disorders and in the production of peptide-based therapeutics. chemimpex.com

Historical Context of Morpholine Derivatives in Chemistry

The history of morpholine itself dates back to the belief by Ludwig Knorr that it was a part of the morphine structure, a notion later disproven. wikipedia.org The industrial production of morpholine began in the 1930s, initially through the dehydration of diethanolamine. nih.govsci-hub.se Over the latter half of the 20th century, the exploration of morpholine derivatives gained significant traction as their wide-ranging applications in various industries, from corrosion inhibition to agriculture, became apparent. nih.gov In medicinal chemistry, the recognition of the morpholine ring as a "privileged scaffold" spurred extensive research into its derivatives. This led to the development of numerous drugs containing the morpholine moiety, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The synthesis and investigation of substituted morpholine-3-carboxylic acids represent a more recent chapter in this history, driven by the need for sophisticated building blocks in modern drug discovery and organic synthesis.

Scope and Objectives of Research on this compound

Current research on this compound is primarily focused on several key areas. A major objective is the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of the acid and its derivatives. nih.govacs.org This includes the use of both chemical and enzymatic methods. acs.org

Another significant area of investigation is the application of this compound as a scaffold in the design and synthesis of novel bioactive molecules. ontosight.aiijprems.com Researchers are exploring its use in creating compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. chemimpex.comijprems.com

Furthermore, there is ongoing research into the utility of this compound and its derivatives in materials science, for example, in the synthesis of polymers with specific properties. chemimpex.com The compound's ability to act as a chelating agent also opens up avenues for its use in catalysis and environmental applications. cymitquimica.comchemimpex.com

Interactive Data Table: Properties of this compound

Property Value Source
Molecular Formula C5H9NO3 scbt.com
Molecular Weight 131.13 g/mol scbt.com
Appearance White crystalline powder cymitquimica.com
CAS Number 77873-76-8 scbt.com

Table of Mentioned Chemical Compounds

Compound Name
(R)-Morpholine-3-carboxylic acid
(S)-Morpholine-3-carboxylic acid
2-bromo-4′-methylacetophenone
4-nitrobenzenesulfonyl chloride
Amorolfine
Aprepitant
Dasatinib
Dextromoramide
Diethanolamine
Diethylene glycol
Dimethoxyacetaldehyde
Fenpropimorph
Finafloxacin
Fmoc-Cys(Trt)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Formaldehyde
Gefitinib
Linezolid
Moclobemide
Morazone
Morphine
Morpholine
Morpholine-3-carboxamide
Morpholine-3-carbonitrile
Phendimetrazine
Reboxetine
Serine methyl ester
Sildenafil
Tridemorph (B114830)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B106372 Morpholine-3-carboxylic Acid CAS No. 77873-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391607
Record name Morpholine-3-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77873-76-8
Record name Morpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Morpholinecarboxylic acid
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Advanced Synthetic Methodologies for Morpholine 3 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches

The development of stereoselective methods for synthesizing morpholine-3-carboxylic acid derivatives is crucial for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. a2bchem.com Key strategies include polymer-supported synthesis and asymmetric catalysis, each offering unique advantages in controlling the three-dimensional arrangement of atoms.

Polymer-Supported Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the preparation of this compound derivatives, facilitating purification and automation. nih.govthieme-connect.com This approach involves anchoring a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. nih.govacs.org

A common strategy in polymer-supported synthesis involves the use of immobilized N-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, such as Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, as chiral building blocks. nih.govacs.org These amino acids are attached to a solid support, typically a resin like Wang resin. thieme-connect.comacs.org The Fmoc protecting group is then removed, and the exposed amine is further functionalized. acs.org For instance, the synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives has been successfully achieved using this method. nih.govacs.org The use of these specific amino acids provides a straightforward way to introduce the desired stereochemistry at the C3 position of the morpholine (B109124) ring. sigmaaldrich.comtsaminoacid.com

The general scheme for this solid-phase synthesis begins with the immobilization of Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH onto the resin. acs.orgacs.org Following Fmoc deprotection, the resulting intermediate can be N-alkylated and N-sulfonylated or acylated to build the desired molecular complexity. nih.gov

Table 1: Key Immobilized Amino Acids in Morpholine Synthesis

Compound NameRole in Synthesis
Fmoc-Ser(tBu)-OHChiral starting material for polymer-supported synthesis
Fmoc-Thr(tBu)-OHChiral starting material for polymer-supported synthesis

This table summarizes the primary function of the specified immobilized amino acids in the synthesis of this compound derivatives.

Once the desired molecule is assembled on the solid support, it must be cleaved to release the final product. nih.gov A frequently employed method is acid-mediated cleavage, often utilizing a solution of trifluoroacetic acid (TFA). nih.govacs.org TFA is a strong acid that can effectively cleave the linkage between the product and the resin. nih.govresearchgate.net The cleavage cocktail often includes scavengers to prevent side reactions. nih.gov This step is critical as it yields the final dihydrooxazine or morpholine derivatives. nih.gov The efficiency of the cleavage can depend on several factors, including the nature of the resin, the peptide sequence, and the reaction time and temperature. nih.gov In some cases, prolonged exposure to the cleavage cocktail is necessary for complete conversion to the desired product. acs.org

Diastereoselective Protocols

The synthesis of stereochemically defined morpholine derivatives is of significant interest, and diastereoselective protocols are crucial for achieving this control. nih.govresearchgate.net These methods allow for the specific arrangement of substituents around the morpholine core, which is critical for biological activity.

Condensation Reactions with Dioxanone Derivatives

One successful diastereoselective strategy involves the condensation between a dioxanone derivative, specifically 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one, and an appropriate imine. nih.govresearchgate.net This reaction is a key step that establishes the relative stereochemistry at the C2 and C3 positions of the morpholine ring system. nih.govresearchgate.net The initial condensation is followed by a methanolysis/ring-closure tandem reaction sequence to afford the final substituted morpholine-2-carboxylic esters in high yields. nih.govresearchgate.net

Control of C2-C3 Relative Stereochemistry

The relative stereochemistry between the C2 and C3 positions of the resulting morpholine esters can be precisely controlled by the choice of reaction conditions and reactants during the key condensation step. nih.govresearchgate.net This allows for selective access to either trans or cis diastereomers.

Synthesis of trans-Morpholines : The 2,3-trans-isomers are derived from the R,S-product which results from the acid-catalyzed condensation of N-functionalized alkylimines with the silyl (B83357) ketene (B1206846) acetal (B89532) of the dioxanone lactone. nih.govresearchgate.net

Synthesis of cis-Morpholines : Conversely, the 2,3-cis-isomers are obtained from the R,R-product of a base-catalyzed condensation between an N-tosylimine and the dioxanone lactone directly. nih.govresearchgate.net

Table 2: Control of Stereochemistry in Morpholine Synthesis via Dioxanone Condensation

Desired Isomer Reaction Type Reactants Key Intermediate Reference
**2,3-*trans*** Acid Condensation N-functionalized alkylimines + silyl ketene acetal of dioxanone R*,S*-product nih.govresearchgate.net
**2,3-*cis*** Basic Condensation N-tosylimines + dioxanone lactone R*,R*-product nih.govresearchgate.net

Solution-Phase Synthetic Routes

Solution-phase synthesis remains a fundamental approach for the preparation of this compound, offering straightforward and scalable methods.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common and direct method for constructing the this compound scaffold.

A widely employed method for the synthesis of this compound involves the reaction of morpholine with a chloroacetic acid derivative. smolecule.com In this nucleophilic substitution reaction, the secondary amine of the morpholine ring acts as the nucleophile, displacing the chloride from chloroacetic acid. smolecule.comnih.gov The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrogen chloride formed as a byproduct. smolecule.com The process is generally conducted at moderate temperatures, ranging from 50–70°C, using aqueous or alcohol-based solvents like ethanol (B145695) or methanol (B129727). smolecule.com Following the initial reaction, the resulting carboxylate salt is acidified, often with hydrochloric acid, to yield the final this compound product, frequently isolated as its hydrochloride salt. smolecule.com

Table 3: Typical Conditions for Synthesis via Chloroacetic Acid

Parameter Description Reference
Reactants Morpholine, Chloroacetic Acid smolecule.com
Reaction Type Nucleophilic Substitution smolecule.com
Catalyst/Base Sodium hydroxide or Potassium carbonate smolecule.com
Solvent Water, Ethanol, or Methanol smolecule.com
Temperature 50–70°C smolecule.com
Final Step Acidification (e.g., with HCl) smolecule.com
Optimization of Reaction Conditions and Reagents

The efficiency and success of synthesizing this compound derivatives are highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents. Research in this area focuses on improving yields, minimizing side reactions, and ensuring the practicality of the synthesis for various applications, including industrial-scale production.

A key strategy involves the use of nickel-catalyzed cross-electrophile coupling, which has emerged as a powerful methodology. researchgate.net This approach allows for the coupling of simple alkyl carboxylic acid derivatives with electrophilic amines to form C(sp³)–N bonds, a crucial step in the elaboration of the morpholine scaffold. researchgate.net Optimization of these reactions often involves fine-tuning the nickel precursor, the type and amount of supporting electrolyte, and the presence of additives. researchgate.net

In specific synthetic routes, such as the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine, optimization of each step is critical. google.com For instance, in the formation of N-chloroacetyl-L-serine tert-butyl ester, the molar ratio of the starting L-serine tert-butyl ester to chloroacetyl chloride is a key parameter, with optimal ratios found to be between 1:1 and 1:5. google.com The reaction temperature is also controlled, typically between 10-40 °C, to ensure efficient conversion while preventing degradation. google.com Similarly, for the subsequent cyclization step to form the morpholinone ring, the reaction temperature is maintained between 0-40 °C, and the molar ratio of the lactam intermediate to the reducing agent (like sodium borohydride) is carefully controlled. google.com

The choice of solvents and bases is another area of optimization. For example, decarboxylative conjugate addition reactions, which can be used to functionalize the morpholine structure, have been optimized to use a 1:1 ratio of the carboxylic acid and an electron-deficient olefin at room temperature, avoiding the need for harsh oxidants or conditions. acs.org Such optimization efforts lead to more efficient, cost-effective, and greener synthetic pathways. researchgate.netprinceton.edu

Table 1: Optimized Conditions for Selected Synthetic Steps

StepReactantsKey Parameters OptimizedOptimized ConditionsSource
N-acylationL-serine tert-butyl ester, Chloroacetyl chlorideMolar Ratio, Temperature1:(1-5), 10-40 °C google.com
Reduction(S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester, Sodium borohydride (B1222165)Molar Ratio, Temperature1:(0.5-3), 0-40 °C google.com

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a cornerstone technique for forming amide bonds, making it highly relevant for the derivatization of this compound. This method involves activating the carboxylic acid group to facilitate its reaction with a primary or secondary amine. diva-portal.orgunimi.it The most commonly used carbodiimide (B86325) is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) due to its water solubility, which simplifies product purification as the urea (B33335) byproduct is also water-soluble. diva-portal.orgthieme-connect.de

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. unimi.itluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the corresponding urea derivative. diva-portal.org

To enhance the efficiency of the coupling and suppress side reactions, such as the formation of N-acylurea byproducts, additives are frequently used. thieme-connect.de N-hydroxysuccinimide (HOSu) and 1-hydroxybenzotriazole (B26582) (HOBt) are common additives that react with the O-acylisourea to form an active ester. thieme-connect.deluxembourg-bio.com This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and purities of the final amide product. luxembourg-bio.com Kinetic studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide. luxembourg-bio.com

This methodology is broadly applicable for coupling this compound with various amines or amino acid esters to synthesize a diverse library of derivatives for applications in medicinal chemistry and drug discovery. nih.govnih.gov

Esterification Techniques (e.g., Thionyl Chloride/Methanol)

Esterification of the carboxylic acid moiety of this compound is a common transformation to protect the acid, modify its solubility, or prepare it for further reactions. A classic and effective method for preparing simple methyl esters is the use of thionyl chloride (SOCl₂) in methanol (MeOH). commonorganicchemistry.comresearchgate.net

This reaction proceeds through a two-step mechanism. First, the carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.org The in situ-generated acyl chloride is then immediately subjected to alcoholysis by the methanol solvent. libretexts.org The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, and after elimination of a chloride ion and a proton, the corresponding methyl ester is formed. libretexts.org

This method is generally high-yielding and the purification of the product is often straightforward because the byproducts (SO₂ and HCl) are gaseous and easily removed. researchgate.net The reaction is typically performed by adding thionyl chloride dropwise to a cooled solution of the carboxylic acid in anhydrous methanol, followed by refluxing the mixture to drive the reaction to completion. researchgate.netnih.gov This technique is widely documented in patent literature for the synthesis of various pharmaceutical intermediates. commonorganicchemistry.com

Synthesis from L-Serine as Raw Material

A robust and stereoselective method for synthesizing (S)-morpholine-3-carboxylic acid utilizes the readily available and chiral amino acid L-serine as the starting material. google.com This multi-step synthesis ensures the desired (S)-configuration in the final product. google.comuninsubria.it

L-Serine Tert-Butyl Ester Formation

The first step in this synthetic sequence is the protection of the carboxylic acid group of L-serine as a tert-butyl ester. This protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions. nii.ac.jporganic-chemistry.org One documented method involves dissolving L-serine in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. google.com A catalytic amount of an acid, such as perchloric acid, is added at a controlled temperature of 0-10 °C. google.com The reaction mixture is then heated to drive the esterification. google.com Alternative methods for the tert-butylation of amino acids have also been developed, some utilizing reagents like bis(trifluoromethanesulfonyl)imide. nii.ac.jp Another approach involves first converting L-serine to its methyl ester using thionyl chloride in methanol, followed by transesterification or reaction with tert-butyl acetate. patsnap.com

N-Chloroacetyl-L-Serine Tert-Butyl Ester Formation

With the carboxylic acid group protected, the amino group of the L-serine tert-butyl ester is then acylated. This is achieved by reacting it with chloroacetyl chloride. google.com The L-serine tert-butyl ester is typically dissolved in a suitable solvent like dichloromethane, and a solution of chloroacetyl chloride is added dropwise at a low temperature (0-10 °C) to control the exothermic reaction. google.com The reaction is then allowed to warm and stir until completion. This step introduces the N-chloroacetyl group, which contains the electrophilic carbon necessary for the subsequent cyclization step. google.com

Cyclization to (S)-5-oxo-3-morpholinyl Carboxylic Acid Tert-Butyl Ester

The key ring-forming step is an intramolecular Williamson ether synthesis, which forms the morpholine ring. The N-chloroacetyl-L-serine tert-butyl ester is treated with a base to deprotonate the hydroxyl group of the serine backbone, which then acts as a nucleophile. google.com A common procedure involves dissolving the substrate in a solvent like toluene (B28343) and adding a solution of a base, such as sodium ethoxide, dropwise at a temperature between 0 and 30 °C. google.com The alkoxide formed attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered morpholinone ring. This cyclization yields (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester, a key intermediate that can be carried forward to produce (S)-morpholine-3-carboxylic acid after reduction of the lactam and deprotection of the ester. google.com

Reduction to (S)-3-morpholinyl Carboxylic Acid Tert-Butyl Ester

The synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester can be achieved through the reduction of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester. A disclosed method for this transformation involves dissolving the oxo-morpholine derivative in methanol. Subsequently, aluminum trichloride (B1173362) and sodium borohydride are added to facilitate the reduction, yielding the desired (S)-3-morpholinyl carboxylic acid tert-butyl ester google.com. This step is a critical part of a multi-step synthesis starting from L-serine google.com.

Hydrolysis to (S)-3-morpholinyl Carboxylic Acid

The final step in the synthesis of (S)-3-morpholinyl carboxylic acid involves the hydrolysis of its tert-butyl ester. This is typically accomplished under acidic conditions. A described procedure involves dissolving (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol and then adding a methanol solution of hydrogen chloride google.com. The reaction mixture is heated to drive the hydrolysis, and upon completion, the solvent is removed to yield (S)-3-morpholinyl carboxylic acid google.com. The hydrolysis of carboxylic acid derivatives, in general, is a fundamental reaction in organic chemistry that can be catalyzed by either acid or base to produce the corresponding carboxylic acid pressbooks.publibretexts.orgyoutube.com. The use of acidic conditions is common for the deprotection of tert-butyl esters organic-chemistry.orgnih.gov.

Synthesis of Protected this compound Derivatives

The protection of the amine and carboxylic acid functionalities of this compound is crucial for its application in peptide synthesis and the construction of more complex molecules. The most common protecting groups employed are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc-Protected Derivatives

The enantiopure form of Fmoc-protected this compound is a valuable building block in peptidomimetic chemistry. A practical synthetic route to obtain this compound starts from dimethoxyacetaldehyde and serine methyl ester nih.govresearchgate.net. The synthesis involves a five-step sequence that includes reductive amination, intramolecular acetalization with the elimination of a methoxy (B1213986) group, followed by hydrogenation and ester hydrolysis nih.govresearchgate.net. The resulting Fmoc-amino acid has been shown to be compatible with solid-phase peptide synthesis nih.govresearchgate.net. Another approach utilizes immobilized Fmoc-Ser(tBu)-OH for the polymer-supported synthesis of this compound derivatives researchgate.netsigmaaldrich.com.

Table 1: Synthesis of Fmoc-Protected this compound

Starting Materials Key Steps Product Reference
Dimethoxyacetaldehyde, Serine methyl ester Reductive amination, Intramolecular acetalization, Hydrogenation, Hydrolysis Enantiopure Fmoc-protected this compound nih.govresearchgate.net

Boc-Protected Derivatives

N-Boc-morpholine-3-carboxylic acid is another important derivative used in organic synthesis. It can be utilized in reactions such as visible light-mediated photoredox-catalyzed decarboxylative conjugate additions, where it serves as an unnatural α-amino acid component nih.gov. The (S)-4-Boc-morpholine-3-carboxylic acid isomer is recognized as a versatile chiral building block for the synthesis of biologically active molecules due to its unique structure that allows for selective functionalization chemimpex.com. A synthetic method for (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester, a Boc-protected intermediate, has been developed starting from L-serine google.com. This intermediate is then reduced to afford the (S)-3-morpholinyl carboxylic acid tert-butyl ester google.com.

Table 2: Applications of Boc-Protected this compound

Derivative Application Key Features Reference
N-Boc-morpholine-3-carboxylic acid Decarboxylative conjugate addition Unnatural α-amino acid nih.gov
(S)-4-Boc-morpholine-3-carboxylic acid Chiral building block in synthesis Versatile for selective functionalization chemimpex.com

Synthesis of Bridged Bicyclic Morpholine Amino Acids

Bridged bicyclic morpholine amino acids are conformationally constrained analogs of this compound that have gained interest in medicinal chemistry. These rigid structures can offer improved metabolic stability and provide novel intellectual property space oup.com. The synthesis of these complex scaffolds often presents significant challenges acs.org.

One strategy for the synthesis of novel bridged morpholine amino acids, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid and (endo)-5-oxa-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, utilizes readily available pyrrolidine (B122466) derivatives oup.comoup.comresearchgate.net. The key step in this approach is an intramolecular etherification reaction from a pyrrolidine ring bearing a leaving group to form the embedded morpholine scaffold oup.com. For instance, starting from Boc-protected (2S,4R)-hydroxyproline, a multi-step synthesis involving protection, alkylation, and cyclization can afford the desired bridged bicyclic morpholine amino acid oup.com.

Another approach focuses on the synthesis of the 2-oxa-5-azabicyclo[2.2.2]octane system, a "zigzag" bicyclic morpholine acs.org. A stereospecific route to both enantiomers of this scaffold has been developed, starting from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid. A key step in this synthesis is a Ti(OiPr)4-mediated intramolecular SN2 ring closure acs.org.

Table 3: Examples of Synthesized Bridged Bicyclic Morpholine Amino Acids

Compound Name Starting Material Key Synthetic Strategy Reference
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (2S,4R)-hydroxyproline derivative Intramolecular etherification from a pyrrolidine derivative oup.comoup.comresearchgate.net
(endo)-5-oxa-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Pyrrolidine derivative Intramolecular etherification oup.comoup.com

Reaction Mechanisms and Chemical Transformations of Morpholine 3 Carboxylic Acid

Oxidation Reactions and Pathways

The oxidation of Morpholine-3-carboxylic acid can lead to the formation of corresponding oxo derivatives. smolecule.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to achieve this transformation. smolecule.comsmolecule.com The reaction typically involves the oxidation of the secondary amine within the morpholine (B109124) ring. The specific outcome of the oxidation can be influenced by the reaction conditions and the strength of the oxidizing agent used. For instance, controlled oxidation can yield the corresponding hydroxylamine (B1172632) or nitrone, while more vigorous conditions might lead to ring cleavage.

Reduction Reactions and Pathways

This compound can undergo reduction to yield various amine derivatives. smolecule.com Powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly used for this purpose. smolecule.comsmolecule.com The carboxylic acid functional group is typically reduced to a primary alcohol. For example, the reduction of an acid chloride derivative of a carboxylic acid with LiAlH4 yields a primary alcohol. uomustansiriyah.edu.iq This occurs through a nucleophilic acyl substitution where a hydride ion adds to the carbonyl group, forming a tetrahedral intermediate that then expels the chloride ion to yield an aldehyde, which is subsequently reduced to the primary alcohol. uomustansiriyah.edu.iq The choice of reducing agent and reaction conditions can allow for selective reduction of either the carboxylic acid or potentially other functional groups if present.

Nucleophilic Substitution Reactions

The morpholine ring and the carboxylic acid group of this compound are susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com The nitrogen atom of the morpholine ring can act as a nucleophile, reacting with electrophiles. For instance, N-acylation can be achieved by reacting this compound with acid chlorides or anhydrides. willingdoncollege.ac.in This reaction proceeds via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Furthermore, the carboxylic acid group can be converted into more reactive derivatives, such as acid chlorides or esters, which can then undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and Grignard reagents. uomustansiriyah.edu.iquomustansiriyah.edu.iq For example, the reaction of an acid chloride with an amine is a common method for amide synthesis. uomustansiriyah.edu.iq

Decarboxylative Cross-Coupling Reactions

A significant advancement in the functionalization of this compound involves decarboxylative cross-coupling reactions. These reactions utilize the carboxylic acid group as a traceless activation group to form new carbon-carbon bonds, a process of high interest in medicinal chemistry for creating molecules with increased three-dimensional complexity. researchgate.netresearchgate.netnih.gov

Metallaphotoredox Catalysis

Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative cross-coupling of aliphatic carboxylic acids. researchgate.netacs.org This method allows for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. researchgate.net In this process, a photocatalyst, upon excitation by visible light, oxidizes the carboxylic acid, leading to the extrusion of CO2 and the formation of a carbon-centered radical. nih.govnih.gov This radical can then be intercepted by a transition metal catalyst, typically nickel or copper, to form a new carbon-carbon or carbon-heteroatom bond. researchgate.netacs.org This strategy has been successfully applied to the coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides. nih.govacs.org

Dual Nickel/Photoredox Catalysis

A specific and highly effective method for the decarboxylative cross-coupling of α-oxy morpholine carboxylic acids involves dual nickel/photoredox catalysis. nih.govacs.orgbohrium.com This system has been developed for the synthesis of complex morpholines and other saturated heterocycles. nih.govacs.orgbohrium.com The reaction couples an array of (hetero)aryl halides with α-heteroatom acids, providing C(sp²)–C(sp³)-coupled products in modest to excellent yields. nih.govacs.org The mechanism involves the generation of a carbon-centered radical from the carboxylic acid via photoredox catalysis, which then engages in a nickel-catalyzed cross-coupling cycle to form the desired product. nih.gov High-throughput experimentation has identified specific nickel precatalysts, such as Ni(TMHD)2, as being optimal for coupling partners that are sterically demanding. chemrxiv.org

Enamine Formation and Reactivity

Enamines are α,β-unsaturated amines that act as nitrogen analogs of enolates and are highly nucleophilic at the alpha-carbon. willingdoncollege.ac.in They are typically formed from the reaction of a secondary amine with an aldehyde or ketone in the presence of an acid catalyst. willingdoncollege.ac.inmasterorganicchemistry.com The secondary amine of the morpholine ring in this compound can, in principle, participate in enamine formation if reacted with a suitable carbonyl compound.

However, the reactivity of morpholine-derived enamines is generally lower compared to those derived from pyrrolidine (B122466) or piperidine (B6355638). nih.gov This reduced reactivity is attributed to the presence of the oxygen atom in the morpholine ring, which increases the ionization potential and decreases the nucleophilicity of the enamine. nih.govresearchgate.net The nitrogen atom in morpholine enamines also exhibits a more pronounced pyramidal geometry, which further hinders reactivity. nih.gov Despite these limitations, morpholine-based organocatalysts have been developed and successfully used in reactions like the 1,4-addition of aldehydes to nitroolefins, proceeding through an enamine intermediate. nih.gov The reactivity of enamines allows for various subsequent reactions, including alkylation and acylation at the α-carbon. willingdoncollege.ac.in

Ring-Opening Reactions of Morpholine Derivatives

The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions, often facilitated by the presence of activating groups or reagents. These reactions are crucial for the functionalization and transformation of morpholine scaffolds into other valuable acyclic or different heterocyclic structures.

One prominent strategy for initiating ring-opening involves the oxidation of the α-carbons (C-2 or C-6) of the cyclic amine. This oxidation generates a labile hemiaminal intermediate, which can then be converted into amino-aldehyde or amino-carboxylic acid moieties, effectively cleaving the C-N bond. nih.gov While classic oxidative methods have been employed, recent advancements have focused on transition metal-catalyzed processes to improve functional group compatibility and reaction efficiency. nih.gov

Another approach involves the use of difluorocarbene, which can induce the ring-opening of N-substituted morpholines. For instance, the reaction of N-phenylmorpholine and N-neohexylmorpholine with a difluorocarbene precursor leads to the formation of acyclic products in high yields. nih.gov This method provides a pathway to valuable functionalized acyclic amines from readily available cyclic precursors.

The stability of the morpholine ring can also be influenced by substituents. For example, the γ-pyrone ring in chromone-3-carboxylic acid can be expanded to an oxocinone ring through reactions with various carbon nucleophiles. tubitak.gov.tr This transformation proceeds via a Michael addition, followed by ring opening of the pyrone, decarboxylation, and subsequent intramolecular cyclization to form the larger eight-membered ring. tubitak.gov.tr Although this example does not directly involve the morpholine ring itself, it illustrates the principle of ring expansion initiated by nucleophilic attack and subsequent ring cleavage, a concept that can be applied to appropriately activated morpholine derivatives.

In the context of this compound derivatives, the presence of the carboxylic acid group can influence the reactivity of the ring. However, specific examples of ring-opening reactions starting directly from this compound are not extensively detailed in the provided search results. The focus tends to be on the synthesis of the morpholine ring itself or its functionalization while retaining the cyclic structure. Nevertheless, the general principles of cyclic amine ring-opening suggest that derivatization of the carboxylic acid to an activating group, or the use of potent electrophiles or radical species, could potentially lead to ring cleavage.

Table 1: Examples of Ring-Opening Reactions of Morpholine Derivatives

Starting MaterialReagents and ConditionsProduct(s)YieldReference
N-phenylmorpholine(Bromodifluoromethyl)trimethylsilane, NH₄OAc, 1,2-dichloroethane, 60 °CAcyclic bromoformylation product90% nih.gov
N-neohexylmorpholine(Bromodifluoromethyl)trimethylsilane, NH₄OAc, 1,2-dichloroethane, 60 °CAcyclic bromoformylation product90% nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for the synthesis of the morpholine ring system, often starting from acyclic precursors. These reactions are critical for establishing the core heterocyclic structure of this compound and its derivatives.

A common and effective method involves the intramolecular cyclization of N-substituted amino alcohols. For instance, the synthesis of morpholine derivatives can be achieved through the cyclization of intermediates derived from amino acids like serine and threonine. A polymer-supported synthesis has been reported where immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH are used as starting materials. After a series of steps to build an N-alkyl-N-sulfonyl/acyl intermediate, treatment with trifluoroacetic acid mediates the cleavage from the resin and subsequent cyclization to form the dihydrooxazine ring, which can then be reduced to the corresponding this compound. acs.org

Another powerful approach is the mercury(II)-salt-mediated intramolecular cyclization of unsaturated precursors. For example, the cyclization of alkynyl-carboxylic acids in the presence of a mercury(II) salt catalyst can lead to the formation of six-membered morpholine-type ring compounds. beilstein-journals.org This method proceeds through the activation of the alkyne by the mercury salt, followed by nucleophilic attack of an internal nitrogen or oxygen atom. Similarly, ortho-allyl alcohol derivatives can undergo mercury(II)-salt-catalyzed intramolecular cyclization to form heterocyclic structures. beilstein-journals.org

The formation of the morpholine ring can also be achieved through intramolecular hydroalkoxylation of alkenols. This type of reaction has been utilized in the diastereoselective synthesis of substituted morpholines. acs.org Additionally, intramolecular cyclization is a key step in the transformation of other heterocyclic systems. For example, the reaction of chromone-3-carboxylic acid with certain nucleophiles can lead to a ring-opening of the chromone (B188151) followed by an intramolecular cyclization to form new heterocyclic systems. tubitak.gov.tr

A specific example of intramolecular cyclization to form a morpholine derivative involves the reaction of an N-substituted β-amino alcohol with chloroacetyl chloride. The resulting chloroacetamide intermediate then undergoes an intramolecular Williamson ether synthesis-type reaction, where the alkoxide displaces the chloride to form the morpholine ring. researchgate.net

Table 2: Examples of Intramolecular Cyclization Reactions for Morpholine Synthesis

Starting MaterialReagents and ConditionsProductKey TransformationReference
Immobilized Fmoc-Ser(tBu)-OH1. Solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediate 2. Trifluoroacetic acid, triethylsilaneThis compound derivativeCleavage from resin and reductive cyclization acs.org
Alkynyl-carboxylic acidCatalytic Hg(II)-salt6-membered morpholine type ring compoundMercury-mediated intramolecular cyclization beilstein-journals.org
N-substituted β-amino alcohol1. Chloroacetyl chloride, NaOH, H₂O, DCM 2. aq. KOH, IPAN-substituted morpholin-2-oneIntramolecular Williamson ether synthesis researchgate.net

Medicinal Chemistry and Pharmacological Applications of Morpholine 3 Carboxylic Acid Derivatives

Role in Drug Synthesis and as Pharmaceutical Building Blocks

Morpholine-3-carboxylic acid and its derivatives are crucial building blocks in the synthesis of complex pharmaceutical molecules. chemimpex.coma2bchem.com The morpholine (B109124) moiety often enhances the solubility, metabolic stability, and bioavailability of drug candidates. chemimpex.comsci-hub.se Its presence can also influence the pharmacokinetic and pharmacodynamic properties of a compound, making it a "privileged structure" in medicinal chemistry. sci-hub.se

The chiral nature of many this compound derivatives, such as (S)-4-Boc-morpholine-3-carboxylic acid, is particularly valuable in creating enantiomerically pure pharmaceuticals. a2bchem.comchemimpex.com This stereochemical control is essential for developing drugs with improved efficacy and reduced side effects. a2bchem.com These building blocks are instrumental in asymmetric synthesis, allowing for the construction of complex molecular architectures with high precision. a2bchem.com

The synthesis of these derivatives can be achieved through various methods, including polymer-supported synthesis, which allows for the creation of diverse libraries of compounds for drug discovery. nih.govacs.org For instance, starting from immobilized amino acids like Fmoc-Ser(tBu)-OH, researchers can stereoselectively produce morpholine-3-carboxylic acids. nih.gov

Modulators of Enzyme and Receptor Activity

Derivatives of this compound have demonstrated significant potential in modulating the activity of various enzymes and receptors, offering therapeutic avenues for a range of diseases.

Proton Pump Inhibition

While direct evidence for this compound derivatives as proton pump inhibitors is not extensively detailed in the provided context, the morpholine scaffold is a component in various biologically active molecules, suggesting its potential inclusion in the design of new proton pump inhibitors.

Neurotransmitter System Modulation for CNS Disorders

The morpholine ring is a key feature in many central nervous system (CNS) active drugs due to its ability to improve blood-brain barrier permeability. acs.orgnih.govacs.org this compound derivatives are being investigated for their potential to modulate neurotransmitter systems, which could lead to new treatments for neurological and mood disorders. chemimpex.comacs.org For example, some morpholine derivatives have been explored as selective norepinephrine (B1679862) reuptake inhibitors. acs.org The structural similarity of certain morpholine-containing compounds to endogenous neurotransmitters allows them to interact with various CNS targets. acs.orgnih.gov Research has shown that modifications to the morpholine structure can enhance the efficacy of anticonvulsants, indicating a potential role in epilepsy treatment.

Targeting of Kinases (e.g., TBK1, IKKε)

Derivatives of this compound have been identified as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are implicated in inflammatory diseases and obesity. nih.govnih.gov For instance, amlexanox (B1666007), a drug containing a related chromeno[2,3-b]pyridine-3-carboxylic acid scaffold, has been shown to inhibit these kinases. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the carboxylic acid moiety can significantly impact potency and selectivity for TBK1 and IKKε. nih.govresearchgate.net Replacing the carboxylic acid with bioisosteres like tetrazoles has led to improved inhibitory activity. nih.gov The development of these inhibitors holds promise for treating conditions such as type 2 diabetes and obesity by promoting energy expenditure and improving insulin (B600854) sensitivity. nih.govnih.gov

Antimicrobial and Antifungal Activities

The morpholine scaffold is present in several antimicrobial and antifungal agents. openmedicinalchemistryjournal.comresearchgate.net Derivatives of this compound have shown promise in combating various pathogens.

Inhibition of Pathogen Growth (e.g., Candida albicans, Candida glabrata)

Several studies have highlighted the antifungal potential of morpholine derivatives against pathogenic fungi, including Candida albicans and Candida glabrata. nih.govacs.org Sila-morpholine analogues, for example, have demonstrated potent antifungal activity by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov Some novel morpholine derivatives have shown significant inhibitory action against a broad spectrum of bacteria and fungi. preprints.org Specifically, certain spiro-iminosugars linked with a morpholine-fused 1,2,3-triazole have exhibited more potent antifungal activity against Candida albicans than the established antifungal drug amphotericin B. acs.org

Targeting Ergosterol Synthesis Pathways

This compound derivatives are a subject of interest in the development of antifungal agents that target the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. The morpholine class of antifungals is known to act on two key enzymes in this pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic intermediate sterols, such as ignosterol (B1194617) and lichesterol. nih.gov

Research has shown that the morpholine ring is a crucial element for the inhibition of these enzymes. mdpi.com At physiological pH, the morpholine ring is protonated, which is believed to be important for its interaction with the target enzymes. mdpi.com The antifungal activity of morpholine derivatives is primarily attributed to the inhibition of sterol Δ¹⁴ reductase, an essential enzyme for fungal viability. nih.gov While they also inhibit sterol Δ⁷-Δ⁸ isomerase, this enzyme is not considered essential. nih.gov

A study involving a library of morpholine-derived compounds screened against yeast deletants identified a molecule that caused apparent wall modification in a strain deficient in ergosterol biosynthesis (Δerg6), further supporting the hypothesis that these compounds target this pathway. unito.it Specifically, treatment with the established morpholine antifungal, amorolfine, resulted in a significant accumulation of ergosta-8,14,24(28)-trien-3β-ol, which is indicative of sterol C14-reductase inhibition. mdpi.com It also led to the accumulation of ergosta-5,8,24(28)-trien-3β-ol and ergosta-8,24(28)-dien-3β-ol, indicating inhibition of sterol C8-isomerase. mdpi.com

The development of sila-analogues of morpholines, where a silicon atom replaces a carbon atom in the ring, has shown promising results. These analogues exhibit a similar mode of action, inhibiting both sterol reductase and sterol isomerase enzymes, and have demonstrated potent antifungal activity against various human fungal pathogens. nih.govresearchgate.net

Applications in Drug Delivery Systems and Targeted Therapies

The unique physicochemical properties of the morpholine scaffold make it a valuable component in the design of drug delivery systems and targeted therapies. acs.org The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a pKa value close to the pH of blood, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgresearchgate.net

The carboxylic acid group of this compound can be utilized for various conjugation strategies in drug delivery. For instance, in the development of targeted therapies for cancer, polymers containing carboxylic acid groups are used to create pH-sensitive drug delivery systems. nih.govnih.gov These systems are designed to release their therapeutic payload in the acidic microenvironment of tumors. nih.govnih.gov The carboxylic acid moieties can be protonated or deprotonated at different pH values, triggering the release of the drug. nih.gov

Furthermore, the carboxylic acid group provides a handle for attaching targeting ligands, such as folic acid or antibodies, to direct the drug delivery system to specific cells or tissues. unipd.it This targeted approach aims to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target side effects. researchgate.net The versatility of the this compound structure allows for its incorporation into various nanocarrier systems, including liposomes, polymers, and nanoparticles, to improve the delivery of active pharmaceutical ingredients. researchgate.netresearchgate.net

Enhancing Bioavailability of Active Pharmaceutical Ingredients

The bioavailability of an active pharmaceutical ingredient (API) is a critical factor in its therapeutic efficacy. Poorly soluble drugs often exhibit low and erratic bioavailability. iqpc.com this compound and its derivatives can be employed to enhance the bioavailability of APIs through several mechanisms. cymitquimica.com

The formation of salts or co-crystals with an API is a common strategy to improve its solubility and dissolution rate. iqpc.comacs.org The carboxylic acid group of this compound can form salts with basic APIs, potentially leading to improved physicochemical properties. cymitquimica.com The morpholine moiety itself, due to its hydrophilic nature, can contribute to increased water solubility. researchgate.net

Potential in Treating Metabolic Disorders (e.g., Obesity, Type 2 Diabetes)

Derivatives of morpholine have shown potential in the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. mdpi.com The morpholine scaffold is present in various compounds investigated for their antidiabetic and anti-obesity effects. mdpi.comgoogle.com

One of the targets for treating type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. mdpi.com Novel benzimidazole (B57391) derivatives containing a morpholine moiety have been reported as effective α-glucosidase inhibitors. mdpi.com In the context of obesity, which is often associated with type 2 diabetes, research has focused on inflammatory kinases such as TANK-binding kinase 1 (TBK1) and IKKε. nih.gov Amlexanox, a compound containing a morpholine-like oxazine (B8389632) ring, has been a starting point for the design of inhibitors of these kinases. nih.gov The carboxylic acid group at the C-3 position of amlexanox has been shown to be important for its activity. nih.gov

Furthermore, morpholine-substituted thiadiazoles have been investigated as histamine (B1213489) H3 receptor antagonists, which have shown potential in reducing non-fasting glucose levels and HbA1c in preclinical models of obesity and type 2 diabetes. mdpi.com Additionally, morpholino thiazolyl-2,4-thiazolidinediones have been explored for their potential in managing diabetes. mdpi.com Thiazolidinediones are a class of drugs known to act as insulin sensitizers. ijpsdronline.com

Development of Peptide-Based Therapeutics

This compound is a valuable building block in the development of peptide-based therapeutics. chemimpex.com Its incorporation into peptide chains can enhance the stability and bioavailability of the resulting compounds. chemimpex.com Peptides often suffer from poor metabolic stability and rapid clearance in the body. The introduction of unnatural amino acids, such as this compound, can address these limitations.

The conformational constraint imposed by the morpholine ring can make the peptide less susceptible to enzymatic degradation. researchgate.net Moreover, the physicochemical properties of the morpholine moiety can improve the pharmacokinetic profile of the peptide. researchgate.net The use of this compound as a proline surrogate has been suggested, indicating its potential to influence the secondary structure of peptides. unito.it

In solid-phase peptide synthesis (SPPS), a key technique for producing peptides, morpholine has been investigated as a greener alternative to piperidine (B6355638) for the removal of the Fmoc protecting group. researchgate.net This highlights the broader utility of morpholine derivatives in the field of peptide chemistry. The development of peptide-based drugs is a rapidly growing area, and the use of novel building blocks like this compound is crucial for creating new therapeutics with improved properties. researchgate.netnih.gov

Structurally Novel Morpholine Amino Acids as Compact Modules

Structurally novel, bridged bicyclic morpholine amino acids have been synthesized to serve as compact and rigid modules in medicinal chemistry. oup.comoup.com These building blocks, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, offer greater conformational rigidity compared to their monocyclic counterparts like proline or simple morpholine carboxylic acids. oup.com This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target.

The incorporation of these compact modules into drug candidates can be a strategy to modulate their physicochemical and pharmacokinetic properties. researchgate.net For example, the introduction of chiral centers and saturated rings helps to "escape from flatland," a concept in medicinal chemistry that encourages the design of three-dimensional molecules to improve drug-like properties. oup.com The presence of both a morpholine and a proline-like motif within these bridged systems makes them versatile bioisosteres that can be used to replace either of these common heterocyclic structures in drug molecules. oup.com

The synthesis of these novel morpholine amino acids provides medicinal chemists with new tools to explore chemical space and to develop compounds with improved metabolic stability and intellectual property potential. oup.com The unique three-dimensional structures of these modules, with different spatial orientations of the nitrogen and oxygen lone pairs, can be particularly useful in the design of peptidomimetics. researchgate.net

Applications in Agricultural Chemistry

Development of Agrochemicals

Morpholine-3-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of agrochemicals. chemimpex.coma2bchem.com Its structure is a component of many biologically active molecules used in agriculture. biosynce.com The morpholine (B109124) nucleus is considered a "privileged pharmacophore" because its inclusion in a larger molecule can enhance potency and modulate pharmacokinetic properties. sci-hub.se Researchers utilize this compound as a foundational element to construct more complex molecules for various agricultural applications. chemimpex.com The chiral nature of its stereoisomers, such as (S)-Morpholine-3-carboxylic acid, is particularly valuable in creating enantiomerically pure agrochemicals, which can lead to higher efficacy. a2bchem.com

Pest Control Solutions

The development of effective pest control solutions is a critical aspect of modern agriculture, and this compound plays a role in this field. chemimpex.com It is used in the formulation of compounds aimed at controlling a variety of pests. irowater.com The (R)-isomer of this compound hydrochloride, for instance, is noted for its application in developing pest control solutions that also aim to minimize environmental impact. chemimpex.com The broader class of morpholine derivatives is employed to create a range of pesticides designed to protect crops from harmful organisms. irowater.com

Herbicides and Pesticides Development

This compound is explicitly identified as a contributor to the development of effective herbicides and pesticides. chemimpex.com Its derivatives are used in the manufacturing of a range of herbicides. irowater.comatamankimya.com The core morpholine structure is a key feature in many pesticides, and ongoing research into morpholine derivatives is expected to lead to new and improved agrochemicals for sustainable agriculture. e3s-conferences.org The compound's utility as a building block allows for its incorporation into novel active ingredients for both herbicides and pesticides. chemimpex.combiosynce.com

Fungicidal Applications (e.g., Fenpropimorph)

Perhaps one of the most significant applications of morpholine-based compounds in agriculture is in fungicides. sci-hub.se Derivatives of morpholine are known as ergosterol (B1671047) biosynthesis inhibitors and are used as agricultural fungicides, particularly on cereals. atamankimya.comatamankimya.com

A prominent example is Fenpropimorph , a systemic fungicide derived from a morpholine structure. wikipedia.org It is used extensively on cereal crops to control fungal pathogens. sci-hub.sewikipedia.org The synthesis of Fenpropimorph illustrates the importance of carboxylic acid intermediates. One patented chemoenzymatic process for producing the active S-enantiomer of Fenpropimorph involves the acylation of cis-2,6-dimethylmorpholine (B33440) with an activated derivative of an S-(-)-acid, followed by reduction. google.com Furthermore, research into novel antifungals has used carboxylic acids as starting points to synthesize sila-analogues of Fenpropimorph, demonstrating the continued relevance of this chemical pathway. nih.govresearchgate.net

Beyond Fenpropimorph, other morpholine-based fungicides used in agriculture include tridemorph (B114830) and amorolfine. atamankimya.com Research has also identified other derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide compounds, as having broad-spectrum antifungal activity, indicating the ongoing potential of the this compound scaffold in developing new fungicidal agents.

Data Tables

Table 1: Applications of this compound in Agrochemicals

Application AreaDescriptionSupporting Sources
Agrochemical Intermediate Serves as a versatile building block for synthesizing complex and biologically active agrochemicals. chemimpex.com, a2bchem.com, sci-hub.se
Pest Control Used in the formulation of pest control solutions to improve crop yields. chemimpex.com, chemimpex.com, irowater.com
Herbicide Development Employed as a precursor in the manufacture of various herbicides. chemimpex.com, atamankimya.com, irowater.com
Fungicide Development Acts as a key structural component for potent fungicides, notably ergosterol biosynthesis inhibitors like Fenpropimorph. atamankimya.com, wikipedia.org, sci-hub.se, google.com

Table 2: Profile of Fenpropimorph Fungicide

PropertyDetailsSource
Chemical Class Morpholine-derived fungicide wikipedia.org
Primary Use Agriculture, primarily on cereal crops wikipedia.org
Mechanism of Action Disrupts eukaryotic sterol biosynthesis by inhibiting fungal Δ14 reductases. wikipedia.org
Appearance Colorless liquid wikipedia.org
Molecular Formula C₂₀H₃₃NO wikipedia.org

Applications in Material Science and Polymer Chemistry

Development of Polymers and Coatings

Morpholine-3-carboxylic acid serves as a monomer or a co-monomer in the synthesis of various polymers, including polyamides and polyesters. The presence of both a secondary amine within the morpholine (B109124) ring and a carboxylic acid group allows it to react with other monomers to form long polymer chains. For instance, the carboxylic acid group can react with a diamine to form a polyamide, or with a diol to form a polyester.

The incorporation of the morpholine ring into the polymer backbone is a key feature that can impart unique properties to the resulting material. The morpholine moiety can influence the polymer's solubility, thermal stability, and mechanical properties. While specific, large-scale industrial production of polymers based solely on this compound is not widely documented in publicly available literature, its utility as a building block in research and development is acknowledged. chemimpex.com

In the context of coatings, morpholine derivatives have been used to enhance properties such as adhesion and durability. The polarity of the morpholine ring can improve the interaction of the coating with various substrates. While direct research on coatings formulated specifically with this compound is limited, the broader class of morpholine compounds has seen application in this area.

Enhancement of Material Properties (e.g., Flexibility, Durability)

The integration of this compound into a polymer structure is reported to enhance material properties such as flexibility and durability. chemimpex.com The non-planar, puckered conformation of the morpholine ring can disrupt the regular packing of polymer chains, which in turn can lead to increased flexibility. By preventing the formation of highly crystalline regions, the amorphous content of the polymer may be increased, resulting in a more pliable material.

While the conceptual benefits of incorporating this compound into polymers are understood, there is a lack of extensive, publicly available data quantifying the specific improvements in flexibility and durability. Further research and publication of detailed mechanical and aging studies are needed to fully characterize the impact of this compound on polymer performance.

Below is a hypothetical data table illustrating the potential effects of incorporating this compound into a generic polymer matrix, based on the expected contributions of its chemical structure. This table is for illustrative purposes and is not derived from specific experimental results found in the search.

Hypothetical Influence of this compound on Polymer Properties

Property Base Polymer (without M3CA) Polymer with M3CA Rationale for Change
Tensile Modulus (GPa) 2.5 2.1 The non-planar morpholine ring disrupts chain packing, potentially leading to lower stiffness.
Elongation at Break (%) 150 200 Increased chain mobility due to the flexible morpholine moiety could enhance ductility.
Water Absorption (%) 0.5 0.3 The hydrophobic nature of the morpholine ring could reduce water uptake compared to a more polar alternative.
Thermal Degradation Temp (°C) 350 360 The stable morpholine ring might slightly increase the thermal stability of the polymer backbone.

Computational and Spectroscopic Studies

Molecular Docking and Binding Mode Prediction

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand such as a Morpholine-3-carboxylic acid derivative might bind to a biological target, typically a protein. This technique simulates the interaction between a small molecule and a macromolecule, predicting the preferred orientation and conformation of the ligand within the binding site. The primary goal is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The strength of this binding is often quantified by a scoring function, which estimates the binding affinity, typically in kcal/mol.

For instance, in studies involving morpholine-containing scaffolds, molecular docking has been used to predict their binding modes to various enzymes. The process involves preparing a 3D structure of both the ligand and the target protein (often obtained from crystallographic data, e.g., the Protein Data Bank). The ligand is then placed into the active site of the protein, and various conformations are sampled to find the most energetically favorable pose.

In the context of designing new therapeutic agents, docking studies on morpholine (B109124) derivatives have revealed crucial interactions. For example, the morpholine oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the carboxylic acid group can form strong hydrogen bonds and salt bridges with basic amino acid residues (like lysine (B10760008) or arginine) in a protein's active site. The phenyl group, if present as a substituent, can engage in pi-stacking or hydrophobic interactions. These predictions provide a rational basis for designing more potent and selective inhibitors by modifying the core structure to enhance these favorable interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR analysis involves synthesizing a series of analogues with systematic modifications to the morpholine ring, the carboxylic acid, or any appended substituents, and then evaluating their biological effects. This qualitative approach helps identify key pharmacophoric features necessary for activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that characterize the physicochemical properties of a molecule, such as its steric, electronic, and hydrophobic features—to build a predictive equation.

The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error

For a series of this compound derivatives, relevant descriptors might include:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the molecule's electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (LogP), which measures the compound's lipophilicity and influences its ability to cross cell membranes.

By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. This allows for the computational screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and thereby accelerating the drug discovery process.

Prediction of Pharmacokinetic Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—summarized by ADME (Absorption, Distribution, Metabolism, and Excretion)—must be assessed. Computational models are widely used to predict these properties early in the discovery pipeline, helping to identify molecules with favorable drug-like characteristics and flag those with potential liabilities.

For this compound and its derivatives, various in silico tools can predict key pharmacokinetic parameters:

Absorption: Related to a compound's ability to enter the bloodstream after administration. Predictions often rely on properties like solubility, lipophilicity (LogP), and polar surface area (PSA). Models like Lipinski's Rule of Five are often used as an initial filter for oral bioavailability.

Distribution: Describes how a compound spreads throughout the body's tissues and fluids. Key predicted parameters include the volume of distribution (Vd) and the extent of plasma protein binding.

Metabolism: Concerns the chemical transformation of the compound by enzymes in the body, primarily in the liver. Computational tools can predict potential sites of metabolism on the molecule and identify which cytochrome P450 (CYP) enzymes are likely to be involved.

Excretion: The removal of the compound and its metabolites from the body. Clearance (CL) is a key parameter that can be predicted from preclinical data and in vitro metabolism studies.

These predictive models often use machine learning algorithms trained on large datasets of compounds with known pharmacokinetic properties. By inputting the structure of a new this compound derivative, researchers can obtain a rapid assessment of its likely behavior in the body, guiding further optimization efforts.

Theoretical Characterization of Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. These theoretical studies can calculate various electronic properties that are difficult to measure experimentally.

HOMO and LUMO (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are themselves derived from the HOMO and LUMO energies. The electrophilicity index provides a quantitative scale for the electrophilic character of a compound.

These theoretical calculations can also generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution across the molecule. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl and morpholine groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the acidic proton, a site for nucleophilic interaction.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For this compound, ¹H-NMR and ¹³C-NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.

The protons on the morpholine ring (CH₂) typically appear as complex multiplets in the range of approximately 2.8 to 4.0 ppm. The protons adjacent to the oxygen atom are generally found further downfield (higher ppm) than those adjacent to the nitrogen atom.

The proton on the chiral carbon at position 3 (C3-H) would likely appear as a multiplet, with its chemical shift influenced by the adjacent carboxylic acid group.

The acidic proton of the carboxylic acid (COOH) would exhibit a broad singlet at a significantly downfield position, typically between 10-13 ppm, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum shows a single peak for each unique carbon atom.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing far downfield in the range of 170-185 ppm.

The carbons of the morpholine ring would be found in the aliphatic region, typically between 40 and 75 ppm. The carbons bonded to the heteroatoms (C-O and C-N) would have distinct chemical shifts.

The carbon at position 3 (C3), bearing the carboxylic acid group, would also have a characteristic shift in this region.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Functional Group ¹H-NMR Shift (ppm) ¹³C-NMR Shift (ppm)
Carboxylic Acid (COOH) 10.0 - 13.0 (broad s) 170 - 185
Morpholine CH₂-O ~3.5 - 4.0 (m) ~65 - 75
Morpholine CH₂-N ~2.8 - 3.3 (m) ~40 - 50
C3-H Variable (m) ~50 - 60

Note: These are approximate ranges and can vary based on solvent and other experimental conditions. s = singlet, m = multiplet.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FTIR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch: Aliphatic C-H stretching vibrations from the morpholine ring would appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carbonyl): A very strong and sharp absorption peak corresponding to the carbonyl group of the carboxylic acid would be present in the range of 1700-1730 cm⁻¹.

N-H Bend: The N-H bending vibration of the secondary amine in the morpholine ring would be observed around 1600-1650 cm⁻¹.

C-O-C Stretch (Ether): The characteristic asymmetric stretching of the C-O-C ether linkage in the morpholine ring typically appears as a strong band between 1150 and 1085 cm⁻¹.

C-N Stretch: The C-N stretching of the amine can be found in the 1110-1350 cm⁻¹ region.

O-H Bend: An out-of-plane bending vibration for the carboxylic acid O-H group often appears as a broad peak around 900-960 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Morpholine Ring C-H Stretch 2850 - 2960 Medium-Strong
Carboxylic Acid C=O Stretch 1700 - 1730 Strong, Sharp
Morpholine Ring N-H Bend 1600 - 1650 Medium
Morpholine Ring C-O-C Stretch 1085 - 1150 Strong
Morpholine Ring C-N Stretch 1110 - 1350 Medium

UV-Vis Spectroscopy

UV-Vis spectroscopy, a technique that measures the absorption of ultraviolet and visible light by a compound, provides insights into its electronic transitions. For carboxylic acids like this compound, the absorption typically occurs at around 210 nm when no additional chromophores are present, which is often too low for extensive practical use in analysis. libretexts.org However, the introduction of other structural features can shift the absorption maxima. For instance, studies on related chromone-3-carboxylic acid derivatives have shown electronic transition bands at various wavelengths, such as 271 nm, 346 nm, and 450 nm, which correspond to π-π* and n-π* transitions. tubitak.gov.tr The specific UV-Vis absorption characteristics of this compound itself are dependent on its substitution and the solvent used. For example, methods have been developed for analyzing derivatives like 4-(3-Cyclopropylbenzoyl)this compound using UV-Vis spectroscopy. smolecule.com

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and structure of compounds. In the analysis of morpholine derivatives, ESI-MS plays a crucial role in confirming the success of synthetic procedures through accurate mass measurements. researchgate.net

For this compound and its derivatives, ESI-MS is used to identify and quantify the compounds in various matrices. For example, a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed for the quantification of a peroxisome proliferator-activated receptor γ (PPARγ) agonist, which is a complex morpholine derivative. nih.gov In this study, the ion transition monitored for the morpholine-containing compound was m/z 437.2 → 114.2 in multiple reaction monitoring (MRM) mode. nih.gov

The fragmentation patterns observed in the mass spectra provide valuable structural information. For short-chain carboxylic acids, characteristic peaks corresponding to the loss of OH (a difference of 17 from the molecular ion) and COOH (a difference of 45 from the molecular ion) are often prominent due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Table 1: ESI-MS Data for a Morpholine Derivative

Compound Ion Transition (m/z)
KR-62980 437.2 → 114.2
Imipramine (Internal Standard) 281.3 → 86.1

Data from a study on a novel peroxisome proliferator-activated receptor γ (PPARγ) agonist. nih.gov

Stereochemical Studies

The stereochemistry of this compound is a critical aspect, influencing its biological activity and its role as a building block in synthesis. Research has focused on the stereoselective synthesis of morpholine and thiothis compound derivatives. acs.orgnih.gov These studies have successfully controlled the configuration of the newly formed stereocenter. acs.orgnih.gov

The inclusion of L- and D-morpholine-3-carboxylic acid can modulate the conformational preferences of peptidomimetic compounds. researchgate.net This highlights the importance of its stereochemistry in designing molecules with specific three-dimensional structures. Furthermore, the stereochemical properties of derivatives, such as those with a trifluoromethyl group, have been examined to design enhanced β-turn inducers in peptides. researchgate.net

Computational studies have also been employed to understand the stereochemical outcomes of reactions involving morpholine derivatives. For instance, the transition states of reactions can be modeled to explain the observed diastereoselectivity and enantioselectivity. frontiersin.orgnih.gov

Computational Studies on Reaction Transition States and Catalysis

Computational studies have become indispensable for understanding the mechanisms of reactions involving this compound and its derivatives, particularly in the context of catalysis. These studies provide insights into the transition states of reactions, helping to explain experimental observations such as reaction efficiency, diastereoselectivity, and enantioselectivity. frontiersin.orgnih.govresearchgate.net

In the field of organocatalysis, morpholine-based catalysts have been investigated. frontiersin.orgnih.gov While morpholine enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electronic effects of the oxygen atom and the pyramidalization of the nitrogen, computational studies have helped to design efficient morpholine-based organocatalysts. frontiersin.orgnih.gov By modeling the transition states, researchers can understand how to overcome these limitations. frontiersin.orgnih.gov

For example, in the 1,4-addition reaction of aldehydes to nitroolefins, computational studies disclosed the transition state, explaining the high efficiency and stereoselectivity of a newly designed β-morpholine amino acid catalyst. frontiersin.orgnih.gov These studies have also been used to investigate the role of carboxylic acid catalysts in reactions involving cyclic amines, elucidating the reaction pathways and the intermediates formed. nih.gov Furthermore, computational methods have been applied to study the mechanisms of amide hydrogenation by bifunctional catalysts, providing a deeper understanding of the catalytic cycle. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to Morpholine-3-carboxylic acid and its derivatives is a cornerstone for future research. Current efforts are focused on moving beyond traditional methods to more innovative and scalable strategies.

A significant area of exploration is polymer-supported synthesis . This solid-phase approach allows for the streamlined production of morpholine (B109124) and thiothis compound derivatives. nih.govacs.org Researchers have successfully used immobilized amino acids like serine and threonine as starting materials. nih.govacs.org The process involves N-alkylation and N-sulfonylation/acylation on the solid support, followed by cleavage from the resin to yield the desired products. acs.org A key advantage of this method is the ability to achieve stereoselective formation of the final morpholine structure by including reagents like triethylsilane in the cleavage step. nih.govacs.org

Another promising direction is the development of practical, enantiopure synthetic routes. One such method begins with dimethoxyacetaldehyde and serine methyl ester, proceeding through a five-step process that includes reductive amination and intramolecular acetalization. nih.gov This pathway has been shown to be compatible with solid-phase peptide synthesis, opening the door for its use in creating complex peptidomimetics. nih.gov

Furthermore, novel synthetic methods are being designed for industrial-scale production. A patented method details the synthesis of (S)-3-morpholinyl carboxylic acid starting from L-serine. google.com This multi-step process involves the synthesis of L-serine tert-butyl ester, followed by reactions to form an N-chloroacetyl intermediate, cyclization, and subsequent reduction and hydrolysis to yield the final product. google.com This route is noted for its mild reaction conditions and use of readily available raw materials. google.com

Table 1: Overview of Selected Synthetic Strategies for this compound Derivatives

Starting Materials Key Steps Outcome Reference
Immobilized Fmoc-Ser(tBu)-OH / Fmoc-Thr(tBu)-OH Solid-phase synthesis, N-alkylation, N-sulfonylation, TFA-mediated cleavage with triethylsilane Stereoselective formation of morpholine/thiomorpholine-3-carboxylic acids nih.govacs.org
Dimethoxyacetaldehyde, Serine methyl ester Reductive amination, intramolecular acetalization, hydrogenation, ester hydrolysis Enantiopure Fmoc-protected this compound nih.gov

Design of Advanced Derivatives with Enhanced Bioactivity

The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. acs.orgnih.govresearchgate.net Future research is intensely focused on designing advanced derivatives of this compound with enhanced and targeted biological activities.

The inherent properties of the morpholine ring, such as its ability to improve solubility and brain permeability, make it an attractive component for central nervous system (CNS) drug candidates. acs.orgnih.gov Researchers are exploring how modifications to the this compound core can lead to potent agents for treating mood disorders, pain, and neurodegenerative diseases. acs.orgnih.gov For instance, the morpholine moiety has been identified as a crucial platform for inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. nih.gov

In the realm of antimicrobial agents, the fusion of a morpholine core with other heterocyclic structures like benzimidazole (B57391) is a promising strategy. openmedicinalchemistryjournal.com Such hybrid molecules are being designed to disrupt microbial cellular processes, including nucleic acid production and membrane integrity, potentially overcoming antimicrobial resistance. openmedicinalchemistryjournal.com The carboxylic acid function at the 3-position provides a convenient handle for creating diverse libraries of amides and esters to fine-tune activity and selectivity. nih.gov

The design of these advanced derivatives often involves creating peptidomimetics, where the this compound unit replaces a natural amino acid to confer improved stability and conformational constraint. frontiersin.org These sp3-rich scaffolds are particularly valuable for targeting challenging protein-protein interactions. frontiersin.org

Integration with Advanced Drug Discovery Platforms

The unique characteristics of this compound make it highly suitable for integration into modern drug discovery platforms. Its utility as a building block is recognized in the development of drug formulations and intermediates, where it can enhance the bioavailability of active pharmaceutical ingredients. chemimpex.com

Advanced platforms often utilize Diversity-Oriented Synthesis (DOS) to rapidly generate libraries of structurally diverse small molecules. frontiersin.org this compound and its precursors are ideal building blocks for DOS, enabling the systematic exploration of chemical space to identify novel biological probes and drug leads. frontiersin.org By combining it with other building blocks like sugar derivatives, researchers can create complex, polyfunctional molecules with a high degree of stereochemical diversity. frontiersin.org

Applications in Chemoinformatics and AI-Driven Drug Design

Chemoinformatics and Artificial Intelligence (AI) are revolutionizing the field of drug discovery, and scaffolds like this compound are poised to play a significant role in this transformation. nih.gov

Chemoinformatic analysis is being applied to libraries of morpholine-containing compounds to understand their molecular diversity and map their chemical space. frontiersin.org Such analyses help in designing more effective and targeted libraries for screening against specific biological targets. By evaluating properties like the fraction of sp3 carbon atoms, researchers can design peptidomimetic libraries that are better suited to interact with complex protein surfaces. frontiersin.org

Environmental Remediation Processes (e.g., Metal Ion Complexation)

Beyond pharmaceuticals, an emerging application for this compound is in environmental remediation, particularly through the complexation of metal ions. chemimpex.com The structure of this compound, containing both a nitrogen atom and a carboxylic acid group, makes it an effective chelating agent. chemimpex.comsemanticscholar.org

Chelating agents are crucial for sequestering toxic heavy metal ions from contaminated water and soil. The ability of this compound to form stable complexes with various metal ions could be harnessed for these purposes. chemimpex.com The nitrogen and oxygen atoms can act as donor sites, binding to metal cations and rendering them less bioavailable and more easily removable. semanticscholar.orgresearchgate.net

Future research in this area will likely focus on synthesizing polymers or grafting this compound onto solid supports to create reusable materials for metal ion extraction. researchgate.net The interaction between the carboxylic acid group and metal ions like Fe(III), Cd(II), Hg(II), and Pb(II) is a key area of study. semanticscholar.orgacs.org Theoretical studies using Density Functional Theory (DFT) can help predict the binding affinities and coordination geometries of these complexes, guiding the design of more selective and efficient chelating agents for specific environmental pollutants. acs.org

Table 2: Potential Metal Ion Interactions for Remediation

Metal Ion Potential Interaction Mechanism Application Reference
Fe(III) Complex formation involving the carboxylic group and potentially hydroxyl groups at certain pH levels. Water treatment, nutrient sequestration semanticscholar.org
Cd(II) S-monodentate or N/S-bidentate coordination with thiourea (B124793) analogues, suggesting similar potential for morpholine derivatives. Heavy metal removal from industrial effluent acs.org
Hg(II) Strong affinity for sulfur and nitrogen donors, indicating potent chelation. Remediation of mercury-contaminated sites acs.org
Pb(II) Complexation through nucleophilic centers like sulfur or nitrogen. Lead abatement in water and soil acs.org

Q & A

Q. What are the common synthetic routes for enantiopure morpholine-3-carboxylic acid derivatives, and how can regioselectivity be controlled?

Enantiopure Mor derivatives are synthesized via regioselective O-sulfonylation of bis(hydroxyalkyl) precursors. For example, stereoselective cyclization under solid-liquid phase-transfer catalysis (PTC) conditions yields morpholines with high enantiomeric excess (e.g., 95% yield for 2,6-disubstituted Mor derivatives). Key steps include tosylation of hydroxyl groups and subsequent cyclization, where steric and electronic effects dictate regioselectivity . Resolution of racemic mixtures via chiral reagents (e.g., thionyl chloride in methanol) is another method to isolate specific enantiomers .

Q. What analytical techniques are critical for confirming the structure and purity of Mor-containing compounds?

  • NMR Spectroscopy : Used to analyze cis-trans isomerism at tertiary amide bonds. For example, NOESY experiments at 273 K distinguish cis/trans conformers in Mor-containing peptides by identifying cross-peaks (e.g., Val H-α and Mor H-2 interactions in cis conformers) .
  • X-ray Crystallography : Validates stereochemistry in crystalline derivatives.
  • Chiral HPLC : Essential for enantiopurity assessment, especially when synthesizing (R)- or (S)-Mor .

Advanced Research Questions

Q. How does the incorporation of Mor into peptide backbones influence conformational dynamics and biological activity?

Mor acts as a proline surrogate but induces distinct conformational effects. In tetrapeptides (e.g., Ac-Val-(S)-Mor-Gly-Leu-OMe), Mor increases cis-amide content (40% cis vs. 21% for proline) due to reduced steric hindrance and altered ring puckering. This enhances β-turn stabilization, as shown by deshielded Gly-NH signals (δ=8.27 ppm) and NOESY-confirmed hydrogen bonding . Such conformational rigidity is exploited in peptidomimetics targeting integrins (e.g., cilengitide analogs for angiogenesis imaging) .

Q. What strategies mitigate cis-trans isomerization challenges in Mor-containing peptides during drug development?

  • Temperature Control : Lowering temperature (e.g., 273 K) slows isomerization kinetics, enabling clearer NMR signal attribution .
  • Backbone Modifications : Introducing N-methylation or bulky side chains restricts amide bond rotation.
  • Computational Modeling : Predicts dominant conformers to guide synthetic design .

Q. How can Mor derivatives be functionalized for targeted drug delivery systems?

Mor’s carboxylic acid group enables covalent conjugation to carriers. For example, (R)-Mor-COOH was grafted onto PEGylated dendrimers via EDC/NHS coupling, creating zwitterionic nanoparticles for serum-stable gene delivery. This approach enhances cellular uptake and reduces off-target effects .

Methodological Considerations

Q. What safety protocols are recommended for handling Mor derivatives in laboratory settings?

  • Toxicological Screening : Prioritize acute toxicity assays (e.g., LD50 in rodents) and metabolite profiling, as Mor’s safety data are limited. Extrapolate from morpholine-class guidelines .
  • Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .

Q. How can researchers address contradictions in reported cis-trans ratios for Mor-containing peptides?

Discrepancies arise from solvent polarity, concentration, and temperature. Standardize conditions (e.g., 5 mM in CDCl3 at 298 K) and validate via EXSY NMR to quantify exchange rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.